Molecular weight and formula of 3-(4-Bromophenyl)piperazin-2-one
Molecular weight and formula of 3-(4-Bromophenyl)piperazin-2-one
The following technical guide details the molecular properties, synthesis, and application of 3-(4-Bromophenyl)piperazin-2-one , a privileged scaffold in medicinal chemistry.
Core Scaffold Analysis & Synthetic Methodology
Executive Summary
3-(4-Bromophenyl)piperazin-2-one is a functionalized heterocyclic building block belonging to the piperazinone class.[1] Unlike its common isomer 1-(4-bromophenyl)piperazin-2-one (where the aryl group is attached to the nitrogen), this molecule features a C3-aryl substitution .[1] This structural distinction is critical in drug design, as it places the aryl group adjacent to the amide carbonyl, creating a specific vector for
The presence of the para-bromo substituent serves as a versatile handle for downstream transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly expand chemical space around the pharmacophore.[1]
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 3-(4-Bromophenyl)piperazin-2-one |
| CAS Number | 90841-19-3 |
| Molecular Formula | |
| Molecular Weight | 255.11 g/mol |
| Exact Mass | 254.0055 |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| pKa (Calculated) | ~16 (Amide NH), ~8.5 (Amine NH) |
Synthetic Methodology
The synthesis of 3-arylpiperazin-2-ones is non-trivial compared to N-aryl analogs.[1] The most robust route involves the condensation of a 1,2-diamine with an
Reaction Scheme
The synthesis proceeds via a two-step sequence starting from 4-bromophenylacetic acid .[1]
-
Alpha-Bromination & Esterification: Conversion to ethyl
-bromo-(4-bromophenyl)acetate.[1] -
Cyclization: Condensation with ethylenediamine.
Step-by-Step Protocol
Phase 1: Precursor Synthesis (Ethyl
-bromo-(4-bromophenyl)acetate)
Note: This intermediate is commercially available but can be synthesized if cost is a constraint.[1]
-
Reagents: 4-Bromophenylacetic acid (1.0 eq), Thionyl chloride (
, 1.2 eq), N-Bromosuccinimide (NBS, 1.1 eq), catalytic HBr, Ethanol. -
Procedure:
-
Dissolve 4-bromophenylacetic acid in
or Benzene.[1] -
Add
and reflux for 1 hour to form the acid chloride. -
Add NBS and catalytic HBr; reflux for 2-4 hours (Hell-Volhard-Zelinsky modification or radical bromination).
-
Quench the reaction mixture into absolute ethanol at
to form the ethyl ester. -
Purification: Vacuum distillation or silica gel flash chromatography (Hexane/EtOAc).
-
Phase 2: Cyclization to 3-(4-Bromophenyl)piperazin-2-one
-
Reagents: Ethylenediamine (excess, 2.5 eq), Absolute Ethanol.
-
Conditions:
Room Temperature (RT).
Detailed Workflow:
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with ethylenediamine (2.5 eq) and anhydrous ethanol (0.2 M concentration relative to ester). Cool to
under nitrogen atmosphere. -
Addition: Dissolve ethyl
-bromo-(4-bromophenyl)acetate (1.0 eq) in a minimal volume of ethanol. Add this solution dropwise to the diamine over 30–45 minutes. Critical: Slow addition prevents dimerization of the ester. -
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. A white precipitate often forms.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ethylenediamine.
-
Resuspend the residue in
or EtOAc and wash with saturated followed by brine. -
Dry over
and concentrate.
-
-
Crystallization: Recrystallize from Ethanol/Ether or Isopropanol to yield the pure lactam.
Mechanism of Action (Chemical)
The reaction follows a cascade sequence:
-
Intermolecular
: The primary amine of ethylenediamine displaces the -bromide. -
Intramolecular Acyl Substitution: The pendant free amine attacks the ester carbonyl, expelling ethanol and closing the 6-membered ring.
Figure 1: Synthetic pathway for the construction of the 3-arylpiperazin-2-one scaffold.
Characterization Data (Expected)
To validate the structure, the following spectroscopic signatures are diagnostic:
-
NMR (DMSO-
, 400 MHz):- 7.80 (s, 1H, NH -amide).
- 7.50 (d, 2H, Ar-H, ortho to Br).
- 7.30 (d, 2H, Ar-H, meta to Br).
- 4.45 (s, 1H, C3-H , chiral center).
- 3.20–3.40 (m, 2H, C5-H).
- 2.80–3.00 (m, 2H, C6-H).
- 2.50 (s, 1H, NH -amine, exchangeable).
-
NMR:
-
Carbonyl peak at ~170 ppm.
-
C3 methine peak at ~60 ppm (shifted downfield due to aryl and amide influence).
-
Aromatic carbons: ~120 ppm (C-Br), ~131 ppm (C-H), ~140 ppm (ipso).
-
-
Mass Spectrometry (ESI):
- (1:1 isotopic pattern characteristic of Bromine).
Applications in Drug Discovery
The 3-(4-Bromophenyl)piperazin-2-one scaffold acts as a constrained amino acid mimetic (phenylglycine analog).[1]
Functionalization Logic
-
N-Alkylation (N4): The secondary amine at position 4 is highly nucleophilic. It can be alkylated or acylated to introduce "tail" groups that reach into solvent-exposed regions of a protein pocket.[1]
-
Suzuki Coupling (Ar-Br): The bromine atom allows for the attachment of biaryl systems, critical for increasing lipophilicity or targeting hydrophobic sub-pockets.
Therapeutic Areas
-
Factor Xa Inhibitors: 3-arylpiperazinones serve as the core neutral scaffold replacing the P4 moiety in anticoagulants.[1]
-
P2X7 Antagonists: Used in CNS drug discovery for neuroinflammation.
-
Peptidomimetics: The rigid ring structure restricts conformational freedom, improving binding affinity compared to linear phenylglycine derivatives.
Figure 2: Divergent synthesis and therapeutic applications of the scaffold.[1]
References
-
CymitQuimica. 3-(4-Bromophenyl)piperazin-2-one Product Data. Retrieved from
-
PrepChem. Synthesis of 3-phenyl-2-piperazinone. Retrieved from
-
National Institutes of Health (PubChem). Ethyl bromophenylacetate (CID 97780). Retrieved from
-
Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419.[2] Retrieved from [1]
